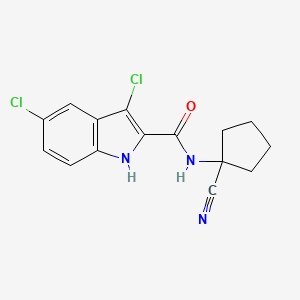
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a novel small molecule antagonist of the histamine H4 receptor. It has been extensively studied for its potential use in treating various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease.
Mechanism Of Action
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells, such as eosinophils, mast cells, and T cells. By blocking the activation of the H4 receptor, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide can reduce the recruitment and activation of these immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to reduce airway hyperresponsiveness in animal models of asthma, improve skin barrier function in animal models of atopic dermatitis, and reduce colonic inflammation in animal models of inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its selectivity for the histamine H4 receptor, which reduces the potential for off-target effects. However, one limitation of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects in vivo.
Future Directions
There are several future directions for research on 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. One area of interest is the potential use of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in combination with other anti-inflammatory agents, such as corticosteroids or biologics, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective H4 receptor antagonists, which may have improved efficacy and safety profiles compared to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in humans.
Synthesis Methods
The synthesis of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 3,5-dichloroaniline with cyclopentanone to form 3,5-dichloro-N-cyclopentylacetanilide. This intermediate is then reacted with cyanogen bromide and sodium azide to form 3,5-dichloro-N-(1-cyanocyclopentyl)acetanilide, which is subsequently converted to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide through a series of reactions involving acylation and cyclization.
Scientific Research Applications
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been extensively studied for its potential use in treating various inflammatory diseases. In preclinical studies, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects in animal models of asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro.
properties
IUPAC Name |
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-9-3-4-11-10(7-9)12(17)13(19-11)14(21)20-15(8-18)5-1-2-6-15/h3-4,7,19H,1-2,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENTJXOPWYSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)
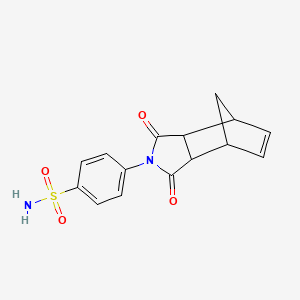

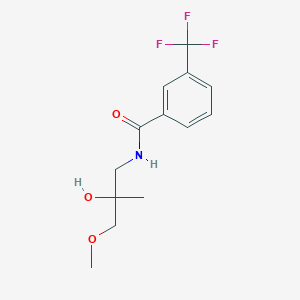

![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)

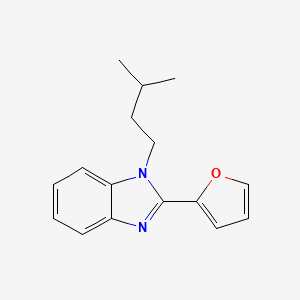
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
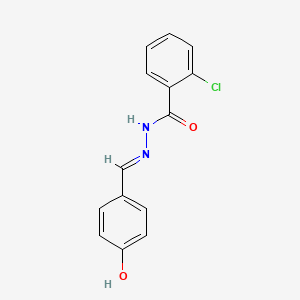

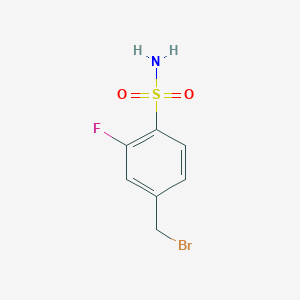
![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)